N-Boc-N-Desmethyl Imatinib
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Overview
Description
N-Boc-N-Desmethyl Imatinib is a derivative of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound is a metabolite of Imatinib, formed through the metabolic process involving cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-Desmethyl Imatinib typically involves the protection of the amine group of N-Desmethyl Imatinib with a Boc (tert-butoxycarbonyl) group. This protection is achieved through the reaction of N-Desmethyl Imatinib with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-Desmethyl Imatinib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-N-Desmethyl Imatinib has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the metabolism of Imatinib.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
N-Boc-N-Desmethyl Imatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R. These kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can disrupt abnormal cell signaling, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Imatinib: The parent compound, used as a first-line treatment for chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dasatinib: Another second-generation tyrosine kinase inhibitor with broader activity against multiple kinases.
Bosutinib: A tyrosine kinase inhibitor with activity against BCR-ABL and SRC family kinases.
Uniqueness: N-Boc-N-Desmethyl Imatinib is unique due to its specific metabolic pathway and the presence of the Boc protective group, which can be selectively removed to yield N-Desmethyl Imatinib. This property makes it a valuable intermediate in the synthesis of various derivatives and analogs .
Properties
IUPAC Name |
tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYCXPQYRFQURW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675712 |
Source
|
Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-23-9 |
Source
|
Record name | 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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